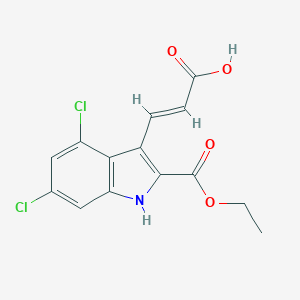
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate, commonly known as EDC, is an organic compound with a wide range of applications in scientific research. EDC is a versatile reagent used in organic synthesis, biochemistry, and materials science. EDC has been used in the synthesis of various compounds, including peptides, peptidomimetics, and other organic molecules. EDC has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, EDC has been used in the study of protein-protein interactions and in the development of therapeutic agents.
科学的研究の応用
EDC has a wide range of applications in scientific research. EDC has been widely used in the synthesis of various compounds, such as peptides, peptidomimetics, and other organic molecules. EDC has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, EDC has been used in the study of protein-protein interactions and in the development of therapeutic agents.
作用機序
The mechanism of action of EDC is not well understood. However, it is believed that EDC acts as an electrophilic reagent, which means that it can react with nucleophiles, such as amines and carboxylic acids. EDC is also believed to act as an acid catalyst, which means that it can catalyze the formation of covalent bonds between molecules.
生化学的および生理学的効果
The biochemical and physiological effects of EDC are not well understood. However, it is believed that EDC can interact with proteins and nucleic acids, which can result in changes in the structure and function of these molecules. In addition, EDC has been shown to have an inhibitory effect on enzymes, which can lead to changes in the metabolism of cells.
実験室実験の利点と制限
The main advantage of using EDC in lab experiments is its versatility. EDC can be used in a wide range of reactions and can be used to synthesize a variety of compounds. Additionally, EDC is relatively easy to handle and is not toxic. However, EDC can be difficult to purify and has a limited shelf-life.
将来の方向性
The potential future directions for EDC are numerous. For example, EDC could be used in the synthesis of novel materials, such as polymers and nanoparticles. Additionally, EDC could be used to study the structure and function of proteins and nucleic acids. Furthermore, EDC could be used to develop novel therapeutic agents. Finally, EDC could be used to study the effects of environmental toxins on cells.
合成法
The synthesis of EDC is relatively straightforward. EDC can be synthesized by reacting ethylene dichloride with indole-2-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and the EDC product is isolated by column chromatography.
特性
IUPAC Name |
(E)-3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h3-6,17H,2H2,1H3,(H,18,19)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCOOJMPHIVOU-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

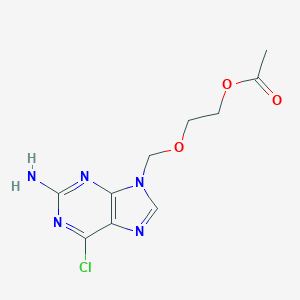
![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)
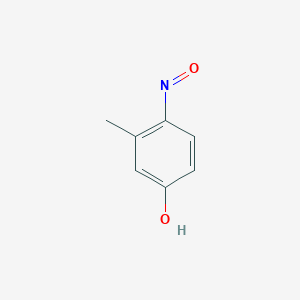

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)
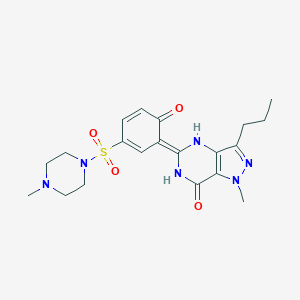

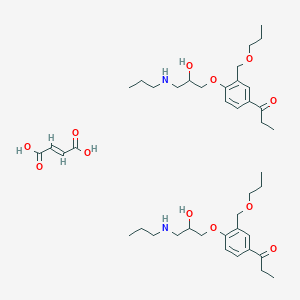
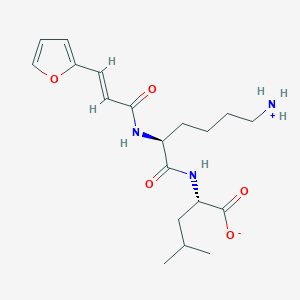
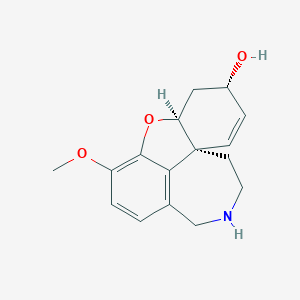
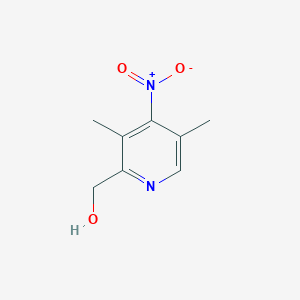
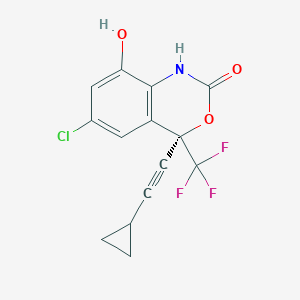
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)
